molecular formula C25H24N2 B10930796 1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole

1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No.: B10930796
M. Wt: 352.5 g/mol
InChI Key: JTENTLIGXKFIFJ-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three aromatic rings, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-1H-benzimidazol-2-yl methanol
  • 2-(4-methylphenyl)-1H-imidazol-4-yl methanol
  • 1-(2-fluorobenzyl)-1H-benzimidazol-2-yl methanol

Uniqueness

1-(4-methylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is unique due to its highly substituted pyrazole structure, which imparts distinct chemical and physical properties. Its multiple aromatic rings and specific substitution pattern contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

3,5-bis(2-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2/c1-18-12-14-21(15-13-18)17-27-25(23-11-7-5-9-20(23)3)16-24(26-27)22-10-6-4-8-19(22)2/h4-16H,17H2,1-3H3

InChI Key

JTENTLIGXKFIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

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